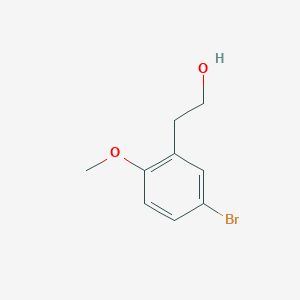
Benzeneethanol, 5-bromo-2-methoxy-
Übersicht
Beschreibung
Benzeneethanol, 5-bromo-2-methoxy- is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromine atom, a methoxy group, and an ethanol group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 5-bromo-2-methoxy- typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the ethanol group. One common method includes:
Bromination: 2-methoxyphenol is brominated using bromine in the presence of a catalyst such as iron powder to yield 5-bromo-2-methoxyphenol.
Protection and Deprotection: The phenolic hydroxyl group is protected using acetic anhydride, followed by bromination and subsequent deacetylation.
Reduction: The brominated compound is then reduced to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for Benzeneethanol, 5-bromo-2-methoxy- may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanol, 5-bromo-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 5-Bromo-2-methoxybenzaldehyde or 5-Bromo-2-methoxybenzoic acid.
Reduction: 2-(5-Bromo-2-methoxyphenyl)-1-ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneethanol, 5-bromo-2-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneethanol, 5-bromo-2-methoxy- involves its interaction with various molecular targets. The presence of the bromine atom and methoxy group allows it to participate in electrophilic aromatic substitution reactions. The ethanol group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methoxyphenyl mesylate
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
- Tris(5-bromo-2-methoxyphenyl)antimony
Uniqueness
Benzeneethanol, 5-bromo-2-methoxy- is unique due to the combination of its bromine, methoxy, and ethanol groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
139517-71-8; 7017-48-3 |
|---|---|
Molekularformel |
C9H11BrO2 |
Molekulargewicht |
231.089 |
IUPAC-Name |
2-(5-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
MJLMNJAALNCYOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CCO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














